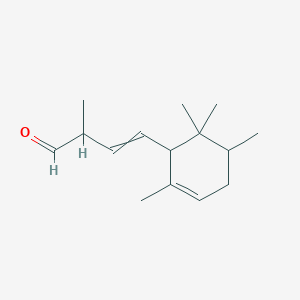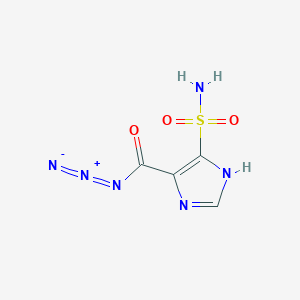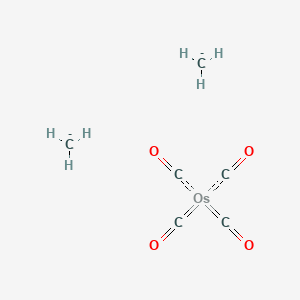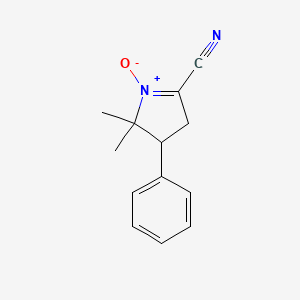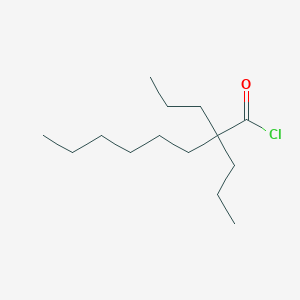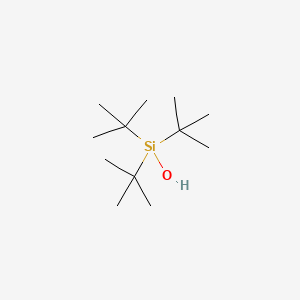
Silanol, tris(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silanol, tris(1,1-dimethylethyl)-: is a chemical compound with the molecular formula C12H28OSi . It is a type of silanol, which are compounds containing a silicon atom bonded to a hydroxyl group. This particular silanol is characterized by the presence of three tert-butyl groups attached to the silicon atom, making it a bulky and sterically hindered molecule .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Silanol, tris(1,1-dimethylethyl)- typically involves the hydrolysis of corresponding silanes. One common method is the hydrolysis of tris(1,1-dimethylethyl)chlorosilane in the presence of water or a suitable aqueous medium. The reaction is usually carried out under mild conditions to prevent the formation of polysiloxanes .
Industrial Production Methods: In industrial settings, the production of Silanol, tris(1,1-dimethylethyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts such as acids or bases can also enhance the hydrolysis process, making it more efficient .
化学反应分析
Types of Reactions: Silanol, tris(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Siloxanes are the major products.
Reduction: The corresponding silanes are formed.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
Chemistry: Silanol, tris(1,1-dimethylethyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the preparation of siloxane polymers and resins .
Biology and Medicine: In biological research, this compound is used as a protective group for hydroxyl functionalities in the synthesis of complex molecules. It is also explored for its potential use in drug delivery systems due to its biocompatibility .
Industry: Industrially, Silanol, tris(1,1-dimethylethyl)- is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to oxidation .
作用机制
The mechanism of action of Silanol, tris(1,1-dimethylethyl)- involves its ability to form strong bonds with oxygen and other electronegative elements. This is due to the high affinity of silicon for oxygen, which allows it to participate in various chemical reactions. The bulky tert-butyl groups provide steric hindrance, making the compound less reactive towards nucleophiles .
相似化合物的比较
- Silanol, (1,1-dimethylethyl)dimethyl-
- Benzoic acid, tert-butyldimethylsilyl ester
- Tris(trimethylsilyl)silane
Comparison: Silanol, tris(1,1-dimethylethyl)- is unique due to its three tert-butyl groups, which provide significant steric hindrance. This makes it less reactive compared to other silanols like Silanol, (1,1-dimethylethyl)dimethyl-. The presence of bulky groups also enhances its thermal stability and resistance to oxidation, making it more suitable for high-temperature applications .
属性
CAS 编号 |
56889-90-8 |
|---|---|
分子式 |
C12H28OSi |
分子量 |
216.43 g/mol |
IUPAC 名称 |
tritert-butyl(hydroxy)silane |
InChI |
InChI=1S/C12H28OSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h13H,1-9H3 |
InChI 键 |
TYCVNFYGWNZRAM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


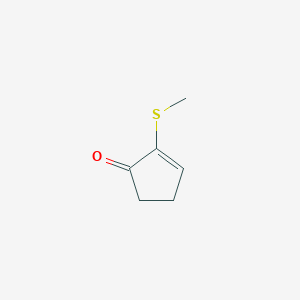
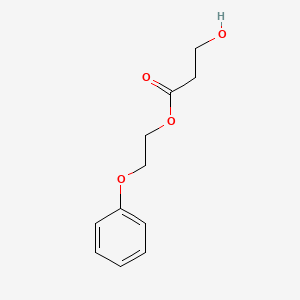

![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)

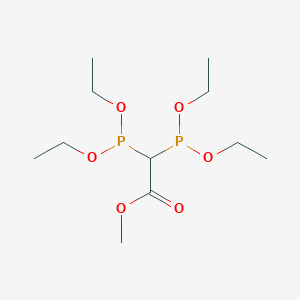
![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
